Icatibant, also known by the trade name Firazyr®, is a medication approved for the treatment of acute attacks of hereditary angioedema (HAE) types I and II []. HAE is a rare genetic disorder characterized by swelling of the skin, mucous membranes, and internal organs due to a deficiency of C1-esterase inhibitor (C1-INH) []. Icatibant acts by specifically blocking the bradykinin B2 receptor, thus preventing the action of bradykinin, a potent inflammatory mediator involved in the swelling and pain associated with HAE attacks [].
Clinical trials have established the safety and efficacy of icatibant in patients with HAE types I and II. These studies have shown that icatibant is effective in rapidly reducing the symptoms of HAE attacks, including swelling, pain, and abdominal cramping [, ]. Additionally, the studies have demonstrated that icatibant has a good safety profile, with a low incidence of side effects [, ].
While icatibant is only approved for the treatment of HAE, it is being investigated for potential use in other conditions, including:
Icatibant is sometimes used off-label to treat angioedema caused by angiotensin-converting enzyme (ACE) inhibitors, a class of medications used to treat high blood pressure and heart failure. However, evidence for its effectiveness in this setting is limited and further research is needed [].
The potential role of icatibant in the treatment of COVID-19 is being explored based on the possibility that it may help to mitigate the inflammatory response associated with the disease []. However, this research is still at an early stage and more studies are necessary to determine its efficacy and safety in this context [].
A small study has investigated the use of icatibant to treat sweating-induced dermal pain, a rare condition characterized by pain triggered by sweating. The study suggests that icatibant may be effective in reducing pain, but further research is needed to confirm these findings [].
Icatibant is a synthetic decapeptide primarily used as a bradykinin B2 receptor antagonist. Its chemical structure consists of ten amino acids, specifically designed to mimic the action of bradykinin, a peptide that plays a significant role in vasodilation and inflammation. The full chemical name of icatibant acetate is D-arginyl-L-arginyl-L-prolyl-L[(4R)-4-hydroxyprolyl]-glycyl-L[3-(2-thienyl)alanyl]-L-seryl-D-(1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl)-L[(3aS,7aS)-octahydroindol-2-ylcarbonyl]-L-arginine, with a molecular formula of C₅₉H₈₉N₁₉O₁₃S and a relative molecular mass of 1304.52 g/mol . Icatibant is marketed under the brand name Firazyr and is administered via subcutaneous injection .
Icatibant acts as a selective antagonist for the bradykinin B2 receptor []. Hereditary angioedema (HAE) arises from a deficiency in C1-esterase inhibitor, a protein that regulates the production of bradykinin. Uncontrolled bradykinin production leads to increased vascular permeability, causing swelling, inflammation, and pain []. By competitively binding to the B2 receptor, Icatibant prevents bradykinin from exerting its effects, thereby alleviating the symptoms of HAE [].
Icatibant exhibits high selectivity for the bradykinin B2 receptor, with an affinity comparable to that of bradykinin itself. By competitively inhibiting the binding of bradykinin to its receptor, icatibant effectively reduces the symptoms associated with hereditary angioedema (HAE), such as localized swelling and inflammation. Clinical studies have shown that icatibant can significantly alleviate acute episodes of HAE by blocking the vasodilatory effects of bradykinin . Its pharmacokinetic profile indicates rapid absorption (with an absolute bioavailability of approximately 97%) and a mean elimination half-life of about 1.4 hours .
The synthesis of icatibant involves several key steps:
Icatibant is primarily used in the treatment of hereditary angioedema. Its ability to inhibit bradykinin makes it effective for managing acute attacks associated with this condition. The drug has been shown to provide rapid relief from symptoms, making it a critical option for patients suffering from HAE episodes . Additionally, ongoing research may explore its potential applications in other inflammatory conditions where bradykinin plays a role.
Icatibant has been studied for its interactions with various biological systems:
Icatibant belongs to a class of bradykinin receptor antagonists but stands out due to its unique structure and mechanism of action. Below are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Lanadelumab | Binds to plasma kallikrein | Monoclonal antibody; longer duration of action |
Ecallantide | Inhibits plasma kallikrein | Synthetic peptide; used for HAE treatment |
Betragimod | Selective B2 receptor antagonist | Novel mechanism; potential for broader applications |
Icatibant's distinct advantage lies in its high potency and specificity for the B2 receptor compared to these other agents, making it particularly effective in acute settings related to hereditary angioedema .
Bradykinin, a vasoactive peptide, was first identified in 1948 through studies involving Bothrops jararaca venom. Its role in mediating inflammation and edema became central to understanding hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. Early therapeutic strategies focused on angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril), which indirectly modulate bradykinin metabolism. However, direct bradykinin B2 receptor antagonism emerged as a targeted approach for HAE. Icatibant (HOE-140), developed in the 1990s by Hoechst AG (now part of Takeda), marked a pivotal shift toward synthetic peptide-based therapies.
Key Milestones in B2 Receptor Antagonism:
Icatibant (HOE-140) is a synthetic decapeptide engineered to selectively inhibit bradykinin B2 receptors. Its sequence, H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH, incorporates five non-proteinogenic amino acids to enhance stability and potency:
Position | Amino Acid | Modification | Purpose |
---|---|---|---|
1, 2 | D-Arg | Non-natural stereochemistry | Enhances receptor binding affinity |
3 | Pro | Cyclic structure | Conformational rigidity |
4 | Hyp | Hydroxyproline | Improves metabolic stability |
5 | Thi | Thiophenylalanine | Resistance to enzymatic degradation |
7 | D-Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | High receptor selectivity |
8 | Oic | Octahydroindole-2-carboxylic acid | Enhanced pharmacokinetics |
Comparison to Bradykinin:
Icatibant received orphan drug status in the EU, U.S., and Australia for its narrow therapeutic scope in HAE. Regulatory approvals were contingent on pivotal clinical trials demonstrating rapid symptom relief:
Agency | Approval Date | Indication |
---|---|---|
EMA | July 2008 | Acute HAE attacks in adults |
FDA | August 2011 | Acute HAE attacks in adults ≥18 years |
TGA | June 2010 | HAE treatment in Australia |
Clinical Trial Highlights (FAST Studies):
Icatibant is a synthetic decapeptide with a structure similar to bradykinin but containing five nonproteinogenic amino acids that contribute to its unique pharmacological properties [1] [2]. The primary sequence of icatibant consists of ten amino acids arranged in the following order: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH [3] [6].
The amino acid sequence can be represented as follows:
Position | Amino Acid | Type |
---|---|---|
1 | D-Arginine (D-Arg) | Nonproteinogenic |
2 | Arginine (Arg) | Proteinogenic |
3 | Proline (Pro) | Proteinogenic |
4 | Hydroxyproline (Hyp) | Nonproteinogenic |
5 | Glycine (Gly) | Proteinogenic |
6 | β-2-Thienylalanine (Thi) | Nonproteinogenic |
7 | Serine (Ser) | Proteinogenic |
8 | D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (D-Tic) | Nonproteinogenic |
9 | Octahydroindole-2-carboxylic acid (Oic) | Nonproteinogenic |
10 | Arginine (Arg) | Proteinogenic |
The five nonproteinogenic amino acids in icatibant are D-arginine, hydroxyproline, β-2-thienylalanine, D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and octahydroindole-2-carboxylic acid [6] [12]. These nonstandard amino acids are crucial for icatibant's resistance to degradation by bradykinin-cleaving enzymes and contribute to its enhanced potency compared to earlier bradykinin receptor antagonists [2] [7].
The incorporation of these nonproteinogenic amino acids results in a peptide with a pseudocyclic conformation that is essential for its biological activity [6] [24]. This unique amino acid composition allows icatibant to maintain a specific three-dimensional structure that facilitates its interaction with target receptors [12] [13].
Icatibant possesses multiple chiral centers due to the presence of various amino acids in its structure, resulting in a complex stereochemical configuration [3] [17]. The stereochemistry of icatibant is critical for its biological activity and is carefully controlled during synthesis [6] [24].
The stereochemical configuration of icatibant can be described as follows:
Conformational analysis of icatibant using molecular dynamics simulations and other computational methods has revealed that the peptide adopts specific secondary structural elements [14] [26]. Most notably, icatibant exhibits a βII'-turn motif at its C-terminus, which is crucial for its receptor binding properties [14] [24]. Additionally, approximately 50% of the low-energy conformations of icatibant also display various β-turn type motifs at the N-terminus, while the remaining conformations can be described as bends [14] [26].
The presence of multiple imino acids (proline, hydroxyproline, D-Tic, and Oic) in the sequence contributes to the folding of icatibant into its characteristic pseudocyclic conformation with β-turn structures [6] [24]. This conformational preference is essential for icatibant's ability to interact with its target receptors with high affinity and specificity [14] [26].
The stereochemical configuration and conformational properties of icatibant have been extensively studied using various techniques, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and computational modeling [14] [26]. These studies have provided valuable insights into the structure-activity relationships of icatibant and have guided the development of related peptide-based therapeutics [14] [24].
Icatibant has the molecular formula C₅₉H₈₉N₁₉O₁₃S, which reflects its complex peptide structure containing ten amino acids, including five nonproteinogenic ones [1] [9]. The molecular weight of icatibant (free base) is 1304.52 g/mol, making it a relatively large peptide molecule [15] [18].
The molecular formula can be broken down as follows:
Element | Number of Atoms | Contribution to Structure |
---|---|---|
Carbon (C) | 59 | Backbone and side chains of amino acids |
Hydrogen (H) | 89 | Distributed throughout the molecule |
Nitrogen (N) | 19 | Peptide bonds and side chains (particularly in arginine residues) |
Oxygen (O) | 13 | Peptide bonds and hydroxyl groups |
Sulfur (S) | 1 | Present in the thiophene ring of β-2-thienylalanine |
It is important to note that icatibant is often formulated as the acetate salt for pharmaceutical applications, which modifies its molecular formula to C₅₉H₈₉N₁₉O₁₃S·(C₂H₄O₂)ₓ, where x represents the number of acetate molecules [2] [15]. The acetate salt form has a slightly higher molecular weight of approximately 1364.59 g/mol, depending on the exact number of acetate molecules present [15] [18].
The monoisotopic mass of icatibant acetate has been determined to be 1363.681924545, which is useful for precise analytical identification using mass spectrometry techniques [2] [15]. This accurate mass measurement is essential for quality control during the manufacturing process and for confirming the identity of the compound in various analytical applications [2] [27].
The molecular structure of icatibant contains several functional groups that contribute to its physicochemical properties, including:
These structural features collectively determine the three-dimensional conformation of icatibant and its ability to interact with target receptors [14] [26].
Icatibant demonstrates distinct solubility characteristics that are important for its formulation and storage [2] [5]. The compound is freely soluble in water, which facilitates its pharmaceutical formulation as an injectable solution [17] [18]. Specific solubility data for icatibant include:
Solvent | Solubility |
---|---|
Water | Freely soluble (~10 mg/ml at pH 7.2) |
Ethanol | Moderately soluble (~0.25 mg/ml) |
DMSO | Highly soluble (~30 mg/ml) |
DMF | Highly soluble (~30 mg/ml) |
Acetate buffer (pH 5.5) | Freely soluble |
The solubility of icatibant is pH-dependent, with good solubility observed in both acidic and neutral conditions [5] [17]. The compound has an isoelectric pH of approximately 5.6, and the pH of a 1% solution in water is typically between 4 and 6 [18] [19].
Icatibant exhibits several important stability characteristics that affect its handling, storage, and shelf life [5] [16]:
Physical State and Appearance: Icatibant acetate is an amorphous white to off-white powder in its solid form [17] [18]. No crystalline or polymorphic forms have been reported, as it is typically isolated by lyophilization [17] [19].
Hygroscopicity: The compound is hygroscopic by nature, readily absorbing moisture from the atmosphere, which necessitates appropriate storage conditions to maintain its integrity [17] [18].
Thermal Stability: Icatibant has a melting point of approximately 215-218°C (as determined by differential scanning calorimetry) [15] [22]. Thermal decomposition can lead to the release of irritating gases and vapors, so temperature control during storage is essential [22] [23].
Solution Stability: Aqueous solutions of icatibant should not be stored for more than one day at room temperature due to potential degradation [5] [16]. The stability of icatibant solutions is optimal when stored at 15-30°C and protected from freezing [16] [22].
Chemical Stability: Icatibant is susceptible to isomerization, particularly at the N-terminal amino acid residue, which can occur during storage at elevated temperatures [23] [19]. A study detected an impurity resulting from this isomerization at levels of approximately 1% after storage at room temperature for one month, increasing to about 16% upon temperature stressing at 100°C [23] [22].
Optical Stability: As icatibant contains multiple chiral centers, maintaining its optical purity is crucial for its biological activity [3] [19]. Studies have confirmed that racemization does not occur during the synthesis process, ensuring the stereochemical integrity of the final product [3] [17].
Storage Recommendations: To maintain optimal stability, icatibant should be stored at temperatures between 15-30°C, protected from light, and should not be frozen [16] [22]. The compound should also be kept in tightly closed containers in dry, cool, and well-ventilated places to minimize exposure to moisture due to its hygroscopic nature [18] [22].